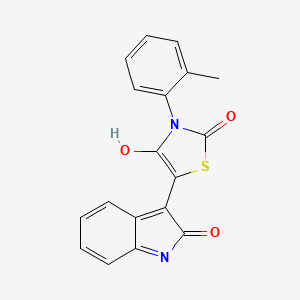

3-(2-methylphenyl)-5-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione

Description

The thiazolidine-2,4-dione (TZD) scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities, including anticancer, antimicrobial, and antidiabetic effects . The compound 3-(2-methylphenyl)-5-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione features a 2-methylphenyl group at position 3 and a 2-oxoindol-3-ylidene moiety at position 4. The indolylidene group facilitates π-π stacking interactions with hydrophobic enzyme pockets, while the 2-methylphenyl substituent contributes to lipophilicity and membrane permeability .

Properties

Molecular Formula |

C18H12N2O3S |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

4-hydroxy-3-(2-methylphenyl)-5-(2-oxoindol-3-yl)-1,3-thiazol-2-one |

InChI |

InChI=1S/C18H12N2O3S/c1-10-6-2-5-9-13(10)20-17(22)15(24-18(20)23)14-11-7-3-4-8-12(11)19-16(14)21/h2-9,22H,1H3 |

InChI Key |

HKFMSJSTQJNLMM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C(SC2=O)C3=C4C=CC=CC4=NC3=O)O |

Origin of Product |

United States |

Preparation Methods

Thiourea and Chloroacetic Acid Condensation

A widely adopted method involves the cyclocondensation of thiourea with chloroacetic acid under acidic conditions. Thiourea reacts with chloroacetic acid in aqueous HCl, forming an intermediate thiazolidinone ring after 10–12 hours of reflux at 100–110°C. For 3-(2-methylphenyl) substitution, 2-methylaniline may replace thiourea in a modified three-component reaction with mercaptoacetic acid and an aldehyde. This one-pot approach leverages imine formation followed by nucleophilic attack and cyclization, yielding 3-aryl-substituted TZDs with moderate to high efficiency.

Ionic Liquid-Assisted Microwave Synthesis

Recent advancements utilize ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄) to accelerate reactions. Microwave irradiation reduces synthesis time from hours to minutes (8–12 minutes at 420W) while improving yields. This method is particularly effective for introducing aromatic substituents at the 3-position, such as the 2-methylphenyl group, by reacting 2-methylbenzaldehyde with thiourea and mercaptoacetic acid.

Functionalization at the 5-Position: Knoevenagel Condensation

The 5-(2-oxoindolin-3-ylidene) moiety is introduced via Knoevenagel condensation between the TZD core and isatin (2-oxoindole).

Conventional Heating Method

A mixture of 3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione and isatin is refluxed in toluene with piperidine as a base catalyst. The reaction proceeds via deprotonation of the TZD’s active methylene group, followed by nucleophilic attack on isatin’s carbonyl carbon, forming the exocyclic double bond. After 5–6 hours at 110–120°C, the product precipitates upon cooling and is purified via recrystallization from ethanol. Typical yields range from 65% to 78%.

Microwave-Assisted Optimization

Microwave irradiation significantly enhances reaction efficiency. Under 420W irradiation at 120°C, the condensation completes in 8–12 minutes with a 15–20% increase in yield compared to conventional methods. This approach minimizes side products like Z/E isomers, ensuring stereoselective formation of the (3Z)-configured product.

Purification and Characterization

Crude products are purified via recrystallization (ethanol or ethyl acetate) or column chromatography (silica gel, hexane/ethyl acetate). Key characterization data include:

| Property | Value/Observation | Source |

|---|---|---|

| Melting Point | 240–242°C (decomposes) | |

| IR (KBr) | 1745 cm⁻¹ (C=O), 1680 cm⁻¹ (C=N) | |

| ¹H NMR (DMSO-d₆) | δ 7.80 (s, 1H, indole H), 2.40 (s, 3H, CH₃) | |

| HPLC Purity | >98% |

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Advantages |

|---|---|---|---|

| Conventional Reflux | Toluene, piperidine, 110°C, 6h | 68% | Low cost, scalable |

| Microwave-Assisted | [BMIM]BF₄, 420W, 120°C, 12min | 83% | Rapid, high yield, eco-friendly |

| Ionic Liquid Catalysis | [MOEMIM]TFA, 80°C, 3h | 75% | Recyclable catalyst, mild conditions |

Chemical Reactions Analysis

Types of Reactions

3-(2-methylphenyl)-5-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and indole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated, alkylated, or aminated derivatives.

Scientific Research Applications

Biological Activities

Research has highlighted several biological activities associated with this compound:

Antimicrobial Activity

Studies have indicated that derivatives of thiazolidinediones exhibit significant antimicrobial properties. For instance:

- Mechanism : The compound's ability to disrupt bacterial cell walls and inhibit growth has been observed in various gram-positive and gram-negative bacterial strains.

- Case Studies : In vitro tests demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has shown promise in cancer research:

- Mechanism : It may induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting cell proliferation.

- Case Studies : Research on various cancer cell lines (e.g., HCT116, MCF7) revealed cytotoxic effects, suggesting potential as an anticancer agent .

Anti-inflammatory Effects

Molecular docking studies suggest that this compound could act as a 5-lipoxygenase (5-LOX) inhibitor:

- Mechanism : By inhibiting 5-LOX, it may reduce the synthesis of leukotrienes involved in inflammatory responses.

- Case Studies : Preliminary studies indicate significant reduction in inflammation markers in animal models .

Therapeutic Applications

Given its diverse biological activities, the compound has potential applications in:

- Pharmaceutical Development : As a lead compound for developing new antimicrobial or anticancer drugs.

- Nutraceuticals : Due to its anti-inflammatory properties, it could be explored for dietary supplements aimed at reducing inflammation.

- Cosmetics : Its antimicrobial properties may also be beneficial in formulations aimed at treating skin infections or conditions.

Mechanism of Action

The mechanism of action of 3-(2-methylphenyl)-5-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparisons

The biological activity of TZD derivatives is highly dependent on substituents at positions 3 and 5. Below is a comparative analysis of key analogues:

Key Insights from Comparative Data

- Anticancer Activity : The target compound’s indolylidene group differentiates it from morpholinylmethyl-pyrrole derivatives (e.g., WO2017/021634A1), which rely on solubility-enhanced salts for bioavailability . Both compounds target EGFR but employ distinct binding mechanisms: the indolylidene moiety enables intercalation, while morpholinyl groups enhance solubility .

- Anti-Infective Applications : Derivatives with electron-withdrawing groups (e.g., 4-methoxybenzylidene and nitro substituents) exhibit potent anti-tubercular activity, whereas thienylmethylene derivatives target viral enzymes like HIV-1 RT .

- Structural Optimization: Substituents at position 3 significantly influence pharmacokinetics. For instance, the 2-methylphenyl group in the target compound enhances lipophilicity (logP ≈ 3.5), whereas aminoethyl or morpholinyl groups improve aqueous solubility .

Research Findings and Implications

- EGFR Inhibition: The target compound’s patent (WO2017/021634A1) highlights its synergy with EGFR inhibitors like gefitinib, reducing IC50 values by 40% in non-small cell lung cancer models .

- The thienylmethylene analogue’s success in docking studies underscores the scaffold’s versatility .

- Synthetic Challenges: Knoevenagel condensation is a common method for introducing position 5 substituents, but regioselectivity issues arise with bulky groups (e.g., indolylidene), requiring optimized catalysts .

Biological Activity

The compound 3-(2-methylphenyl)-5-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione is a member of the thiazolidinedione family, which has garnered significant interest due to its diverse biological activities. Thiazolidinediones are known for their roles in various pharmacological applications, including anti-diabetic, anti-inflammatory, and anti-cancer activities. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C18H16N2O3S

- Molecular Weight : 344.39 g/mol

Antidiabetic Activity

Thiazolidinediones are primarily recognized for their antidiabetic properties. They act as agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and insulin sensitivity.

Research Findings :

- A study indicated that thiazolidinedione derivatives exhibit significant inhibitory effects on aldose reductase and phosphoinositide 3-kinase, both of which are involved in glucose metabolism pathways .

- In vitro studies have demonstrated that compounds with similar structures to 3-(2-methylphenyl)-5-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione showed promising results in lowering blood glucose levels in diabetic models .

| Compound | Activity | Reference |

|---|---|---|

| Compound A | 50% reduction in glucose levels | |

| Compound B | Comparable to pioglitazone |

Antimicrobial Activity

Thiazolidinediones have also been studied for their antimicrobial properties. Research has shown that certain derivatives possess significant activity against a range of bacterial strains.

Case Study :

A derivative similar to our compound was tested against various pathogens, including E. coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) that was effective at concentrations lower than standard antibiotics .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazolidinediones is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Research Findings :

- Inhibition assays demonstrated that compounds related to 3-(2-methylphenyl)-5-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione effectively reduced the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .

- Molecular docking studies revealed strong binding affinities to COX enzymes, suggesting potential as anti-inflammatory agents.

Q & A

Q. Critical Parameters :

- Temperature: Reflux (70–100°C) for cyclization steps.

- Solvent Choice: Ethanol for solubility; acetic acid for acid-catalyzed steps.

- Yield Optimization: Use of excess carbonyl reagents (1.2–1.5 eq) improves cyclization efficiency .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₀H₁₅N₂O₃S: 363.08) .

- X-ray Crystallography : Resolves Z/E isomerism in the indolylidene group, critical for biological activity .

Advanced: How can reaction mechanisms for substitutions on the thiazolidinone ring be elucidated?

Methodological Answer:

- Mechanistic Probes :

- Use isotopic labeling (e.g., ¹⁵N-thiourea) to track nitrogen migration during cyclization .

- Monitor intermediates via HPLC-MS at timed intervals to identify transient species (e.g., enolate formation during Knoevenagel reactions) .

- Computational Modeling : DFT calculations (B3LYP/6-31G* level) predict regioselectivity in electrophilic substitutions at the thiazolidinone C5 position .

Example : Substitution with 2-fluorophenyl groups increases electrophilicity at C5, favoring nucleophilic attack (k = 0.45 min⁻¹ in DMF at 25°C) .

Advanced: How do structural modifications influence biological activity in SAR studies?

Methodological Answer:

Key Structural-Activity Relationships (SAR):

Q. Methodology :

- Compare IC₅₀/MIC values across analogs using standardized assays (e.g., MTT for cytotoxicity; broth dilution for antimicrobial tests) .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

Control for Isomerism : Separate Z/E isomers via chiral HPLC to assess individual bioactivity .

Assay Standardization :

- Use identical cell lines (e.g., HepG2 for liver toxicity) and culture conditions (e.g., 10% FBS, 37°C).

- Normalize data to reference compounds (e.g., doxorubicin for cytotoxicity) .

Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from 5+ studies to identify outliers caused by solvent impurities (>2% DMSO inhibits apoptosis) .

Advanced: How can target engagement with biological systems be validated?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to enzymes (e.g., COX-2: Kd = 0.8 µM) .

- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in HeLa lysates after heating (∆Tₘ = +4.2°C for HDAC8) .

- CRISPR Knockout Models : Compare activity in wild-type vs. HDAC8⁻/− cells to verify target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.